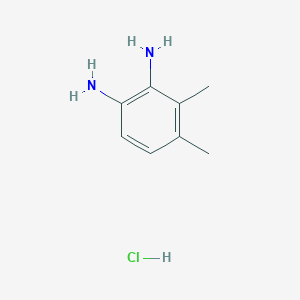
3,4-Dimethylbenzene-1,2-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethylbenzene-1,2-diamine hydrochloride is an organic compound with the molecular formula C8H12N2·HCl It is a derivative of benzene, featuring two methyl groups and two amine groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylbenzene-1,2-diamine hydrochloride typically involves the nitration of 3,4-dimethylaniline followed by reduction. The nitration step introduces nitro groups, which are subsequently reduced to amine groups using reducing agents such as iron powder and hydrochloric acid.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dimethylbenzene-1,2-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated derivatives.
Aplicaciones Científicas De Investigación
3,4-Dimethylbenzene-1,2-diamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: It is used in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethylbenzene-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
4-Chloro-3-methylbenzene-1,2-diamine hydrochloride: This compound has a similar structure but includes a chlorine atom, which can alter its reactivity and applications.
1,4-Dimethylbenzene: Lacks the amine groups, making it less reactive in certain chemical reactions.
Uniqueness: 3,4-Dimethylbenzene-1,2-diamine hydrochloride is unique due to the presence of both methyl and amine groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C8H13ClN2 |
|---|---|
Peso molecular |
172.65 g/mol |
Nombre IUPAC |
3,4-dimethylbenzene-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-5-3-4-7(9)8(10)6(5)2;/h3-4H,9-10H2,1-2H3;1H |
Clave InChI |
RWBRRTPMAGIAQB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)N)N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



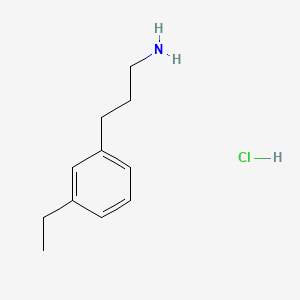
![1-[(4-Chlorophenyl)(phenyl)methyl]-4-({4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine dihydrochloride](/img/structure/B13497621.png)
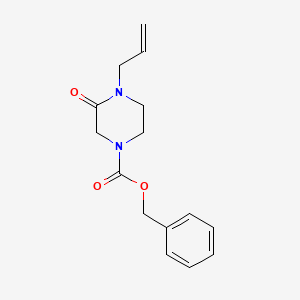

![2,2-Difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid](/img/structure/B13497635.png)
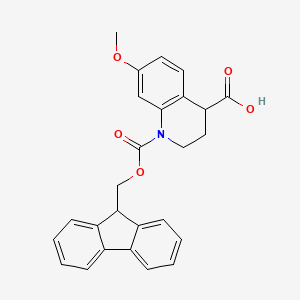

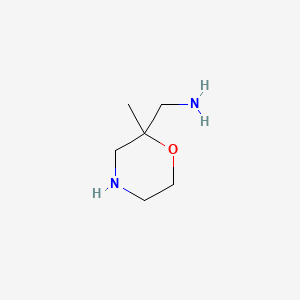

![N-[4-({[2-(3-chlorophenyl)propyl]amino}methyl)phenyl]acetamide hydrochloride](/img/structure/B13497650.png)
![Methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]prop-2-enoate](/img/structure/B13497655.png)

![(3S)-3-{[4-(2-methoxyethoxy)quinolin-2-yl]formamido}-N,4-dimethylpentanamide](/img/structure/B13497675.png)
